molecular formula C12H18N2O2 B15307221 Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate

Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate

Cat. No.: B15307221
M. Wt: 222.28 g/mol
InChI Key: KNSLMOGTUVJQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to an amino group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((pyridin-2-ylmethyl)amino)butanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under specific conditions. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours. After the reaction, the product is purified through washing, recrystallization, and suction filtration to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts might be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for esters.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((pyridin-2-ylmethyl)amino)butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl 2-amino-4-(pyridin-4-yl)butanoate

Uniqueness

Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate is unique due to its specific structural features, such as the position of the pyridine ring and the length of the carbon chain.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-(pyridin-2-ylmethylamino)butanoate

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)7-5-8-13-10-11-6-3-4-9-14-11/h3-4,6,9,13H,2,5,7-8,10H2,1H3

InChI Key

KNSLMOGTUVJQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.